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Compound of Interest

Compound Name: 1-(4-Bromophenyl)naphthalene

Cat. No.: B1338681 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Structure of 1-(4-
Bromophenyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
1-(4-Bromophenyl)naphthalene is a biaryl compound featuring a naphthalene ring system

linked to a 4-bromophenyl group. This molecular architecture establishes an extended π-

conjugated system, making it a valuable building block in the fields of materials science and

medicinal chemistry.[1] Its utility stems from the tunable electronic properties conferred by the

naphthalene core and the reactive handle provided by the carbon-bromine bond, which allows

for facile derivatization through modern cross-coupling methodologies. This guide provides a

comprehensive overview of its chemical structure, physicochemical properties, spectroscopic

signature, a validated synthetic protocol, and its application as a versatile synthetic

intermediate.

Molecular Structure and Physicochemical
Properties
Chemical Identity and Structure
1-(4-Bromophenyl)naphthalene consists of a naphthalene moiety connected at the C1

position to the C1' position of a 4-bromophenyl ring. The covalent bond between the two
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aromatic systems allows for rotational freedom, though steric hindrance influences the

preferred dihedral angle. The presence of the bromine atom at the para position of the phenyl

ring is a key feature, offering a specific site for subsequent chemical modifications.

IUPAC Name: 1-(4-bromophenyl)naphthalene[2]

CAS Number: 204530-94-9[2]

Molecular Formula: C₁₆H₁₁Br[2]

Physicochemical Data
The physical properties of 1-(4-bromophenyl)naphthalene are consistent with a solid, high-

molecular-weight aromatic compound. Its stability and solubility in common organic solvents

make it straightforward to handle in a laboratory setting.

Property Value Source(s)

Molecular Weight 283.16 g/mol [2]

Appearance
White to very pale yellow

crystalline powder
[3]

Melting Point
Data not consistently available;

expected for a biaryl solid

Boiling Point ~381.6 °C (Predicted)

Storage
Sealed in a dry, room

temperature environment
[4]

Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of 1-
(4-bromophenyl)naphthalene. The following data are based on established values for closely

related structural isomers and foundational principles of spectroscopic interpretation.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The

expected spectra are complex due to the numerous aromatic protons and carbons in distinct

chemical environments.

¹H NMR (400 MHz, CDCl₃): The proton spectrum will show a series of multiplets in the aromatic

region (typically δ 7.2-8.0 ppm).

The protons on the bromophenyl ring are expected to appear as two distinct doublets due to

symmetry (an AA'BB' system), with chemical shifts influenced by the bromine atom.

The seven protons on the naphthalene ring will exhibit complex splitting patterns, with the

proton at the C8 position being significantly deshielded due to steric compression (peri-

interaction).

¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will display 12 distinct signals in the

aromatic region (four for the bromophenyl ring due to symmetry and eight for the naphthalene

ring, as C4a and C8a are quaternary and may have different shifts).

The carbon atom attached to the bromine (C4') will be shifted to approximately δ 122 ppm.

The quaternary carbons involved in the aryl-aryl linkage (C1 and C1') and within the fused

naphthalene system will appear in the δ 130-142 ppm range.

Note: While a specific, published spectrum for the 4-bromo isomer is not readily available, the

characterization of the analogous compound, 1-(2-bromophenyl)naphthalene, provides a

strong, authoritative reference for these assignments.[5]

Synthesis via Suzuki-Miyaura Coupling
The most efficient and common method for constructing the C-C bond between the

naphthalene and phenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling

reaction. This reaction is a cornerstone of modern organic synthesis due to its high functional

group tolerance, mild reaction conditions, and excellent yields.

Mechanistic Rationale
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The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a

boronic acid) with an organohalide. The choice of coupling partners can be either naphthalen-

1-ylboronic acid with a 1-bromo-4-halobenzene or (4-bromophenyl)boronic acid with a 1-

halonaphthalene. The catalytic cycle, shown below, involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the

organohalide.

Transmetalation: The organic group from the boron atom is transferred to the palladium

center, typically facilitated by a base.

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond

and regenerating the Pd(0) catalyst.

Synthetic Workflow Diagram
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Reaction Setup

Reaction Execution

Workup & Purification

1. Combine Reactants:
- Naphthalen-1-ylboronic acid

- 1-Bromo-4-iodobenzene
- K₂CO₃ (Base)

2. Add Catalyst System:
- Pd(PPh₃)₂Cl₂

3. Add Solvents:
- DME / H₂O Mixture

4. Heat to 80°C
(4 hours under N₂)

5. Cool & Extract
(Diethyl Ether)

6. Dry Organic Layer
(Na₂SO₄)

7. Purify via Chromatography
(Silica Gel, Hexane)

Final Product:
1-(4-Bromophenyl)naphthalene

Click to download full resolution via product page

Caption: Workflow for the synthesis of aryl-naphthalenes.
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Detailed Experimental Protocol
This protocol is adapted from the validated synthesis of the structural isomer 1-(2-

bromophenyl)naphthalene and is directly applicable.[5]

Materials:

Naphthalen-1-ylboronic acid (1.1 eq)

1-Bromo-4-iodobenzene (1.0 eq)

Potassium Carbonate (K₂CO₃) (2.5 eq)

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.015 eq)

1,2-Dimethoxyethane (DME) and Water (H₂O) in a 7.5:1 ratio

Diethyl ether, Sodium Sulfate (Na₂SO₄), Silica Gel, Hexane

Procedure:

Vessel Preparation: A round-bottom flask is flame-dried under vacuum and backfilled with an

inert atmosphere (Nitrogen or Argon).

Reagent Addition: To the flask, add 1-bromo-4-iodobenzene, naphthalen-1-ylboronic acid,

and potassium carbonate.

Catalyst and Solvent: Add the Pd(PPh₃)₂Cl₂ catalyst, followed by the degassed DME/H₂O

solvent mixture. Causality Note: The use of a mixed aqueous/organic solvent system is

crucial. The base (K₂CO₃) is more soluble in water, which facilitates the activation of the

boronic acid for the transmetalation step.

Reaction: The mixture is heated to 80°C and stirred vigorously for four hours. Progress can

be monitored by Thin Layer Chromatography (TLC).

Workup: After cooling to room temperature, the product is extracted with diethyl ether (3x).

The combined organic layers are washed with brine and dried over anhydrous sodium

sulfate.
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Purification: The solvent is removed under reduced pressure, and the crude residue is

purified by flash column chromatography on silica gel using hexane as the eluent to yield 1-
(4-bromophenyl)naphthalene as a white solid.

Chemical Reactivity and Synthetic Utility
The primary utility of 1-(4-bromophenyl)naphthalene in drug development and materials

science is its function as a molecular scaffold or building block. The C-Br bond is a versatile

handle for introducing further complexity.

Role as a Synthetic Building Block
The molecule can undergo a second cross-coupling reaction at the bromine position. This

allows for the sequential and controlled construction of more complex, non-symmetrical biaryl

or triaryl systems. This is a powerful strategy for creating novel ligands, advanced materials for

Organic Light-Emitting Diodes (OLEDs), or complex pharmaceutical intermediates.[1]

Further Functionalization via Cross-Coupling

Diverse Molecular Scaffolds

1-(4-Bromophenyl)naphthalene

Suzuki Coupling
(+ R-B(OH)₂)

Buchwald-Hartwig Amination
(+ R₂NH)

Sonogashira Coupling
(+ Terminal Alkyne)

Naphthyl-Biphenyl Derivatives Naphthyl-Aniline Derivatives Naphthyl-Alkynylphenyl Derivatives

Click to download full resolution via product page

Caption: Synthetic utility of 1-(4-bromophenyl)naphthalene.

Safety and Handling
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As with any laboratory chemical, proper handling procedures must be followed. The primary

hazards are associated with irritation.

GHS Classification Hazard Statement Precautionary Codes

Skin Irritation H315: Causes skin irritation P264, P280, P302+P352

Eye Irritation
H319: Causes serious eye

irritation
P280, P305+P351+P338

Respiratory Irritation
H335: May cause respiratory

irritation
P261, P271, P304+P340

Handling Recommendations:

Use in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion
1-(4-Bromophenyl)naphthalene is a well-defined chemical entity with significant potential as a

foundational building block for advanced applications. Its synthesis is achieved through reliable

and scalable palladium-catalyzed cross-coupling reactions. The presence of the reactive C-Br

bond allows for its seamless integration into complex synthetic pathways, enabling the

development of novel materials and potential therapeutic agents. This guide provides the core

technical information required for its effective utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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